benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
Description
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a bicyclic compound featuring a rigid 8-azabicyclo[3.2.1]octane core fused with a benzo[b]thiophene moiety via a ketone linkage. The (1R,5S) stereochemistry of the bicyclic system confers a distinct three-dimensional conformation, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKDEGYBBWEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[b]thiophene core followed by the introduction of the azabicyclo[3.2.1]octane moiety. Key steps may involve:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Introduction of Azabicyclo[3.2.1]octane: This step often involves the use of chiral catalysts to ensure the correct stereochemistry of the azabicyclo[3.2.1]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophen-2-yl ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .
Scientific Research Applications
Antitumor Activity
Benzo[b]thiophen derivatives have been investigated for their antitumor properties. Research indicates that modifications at specific positions on the thiophene ring can lead to significant increases in antiproliferative activity against various cancer cell lines. For example, a study highlighted a series of benzo[b]thiophen derivatives showing IC values ranging from 0.78 to 18 nM, indicating potent antimitotic effects against microtubules, which are critical for cell division .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of benzo[b]thiophen derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus. These compounds demonstrated notable antibacterial activity, suggesting their potential as therapeutic agents in combating resistant infections .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with serotonin receptors, particularly the 5-HT receptor. Docking studies have indicated that certain derivatives exhibit strong binding affinities to these receptors, which may be beneficial in developing treatments for mood disorders and anxiety .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzo[b]thiophen derivatives:
- Antimitotic Agents : A study focused on synthesizing 2-aroyl-5-amino benzo[b]thiophene derivatives showed promising results in enhancing antitumor activity through structural modifications .
- Antimicrobial Agents : Research on acylhydrazones derived from benzo[b]thiophene indicated effectiveness against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
- Serotonin Receptor Interaction : A detailed investigation into benzo[b]thiophen derivatives revealed their potential as serotonin receptor modulators, opening avenues for psychiatric and neurological applications .
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone involves its interaction with specific molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in neurotransmitter levels and receptor activity, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Lipophilicity : The benzo[b]thiophene analogue exhibits higher logP (estimated ~3.2) compared to pudafensine (logP ~2.1), suggesting better blood-brain barrier penetration .
- Bioactivity: Pudafensine’s coumarin-derived structure confers monoamine reuptake inhibition, while the benzo[b]thiophene variant may target serotonin or dopamine receptors due to its aromatic sulfur moiety .
- Metabolic Stability: The ketone linkage in the target compound is more stable than ester-based analogues (e.g., ’s propanoate derivatives), which are prone to hydrolysis .
Stereochemical and Electronic Considerations
Biological Activity
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 269.4 g/mol. The structure features a benzo[b]thiophene moiety linked to an azabicyclo[3.2.1]octane system, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.4 g/mol |
| CAS Number | 1797028-57-9 |
1. Receptor Interactions
Research indicates that this compound exhibits significant interactions with serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. This compound may act as an agonist or antagonist depending on its structural modifications and the specific receptor subtype targeted .
2. Opioid Receptor Modulation
In studies focused on the structure-activity relationship (SAR) of related compounds, modifications to the azabicyclo structure have shown enhanced selectivity for kappa opioid receptors (KOR). For instance, analogs derived from similar structures demonstrated varying affinities for KOR with IC50 values indicating potent activity at nanomolar concentrations . This suggests that benzo[b]thiophen derivatives could be explored for their potential in pain management therapies.
3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of compounds containing the benzo[b]thiophene scaffold. Preliminary studies suggest that benzo[b]thiophen derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways and inhibition of tumor growth factors .
Case Study 1: Serotonin Receptor Agonism
A study evaluated the effects of benzo[b]thiophen derivatives on serotonin receptor activity using in vitro assays. The results indicated that certain derivatives exhibited agonistic activity at the 5-HT_1A receptor, leading to increased neuronal firing rates in cultured neurons, which is associated with anxiolytic effects .
Case Study 2: Kappa Opioid Receptor Antagonism
Another research project focused on a series of azabicyclo compounds similar to benzo[b]thiophen derivatives revealed that specific modifications could enhance KOR antagonism without significant off-target effects on mu and delta opioid receptors. This selectivity is crucial for developing safer analgesics with reduced addiction potential .
Mechanistic Insights
The biological activity of benzo[b]thiophen compounds is often linked to their ability to modulate neurotransmitter systems. Studies employing molecular docking techniques have provided insights into how these compounds interact at the molecular level with serotonin and opioid receptors, suggesting potential pathways for therapeutic development.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles of benzo[b]thiophen derivatives is essential for their development as therapeutic agents. Research has indicated favorable PK properties, including good oral bioavailability and metabolic stability, while toxicity studies have shown acceptable safety margins in preclinical models .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for yield and stereochemical control?
The synthesis of this bicyclic methanone derivative involves multi-step routes, including cyclization, coupling, and purification challenges. Key steps include:
- Cyclization : Formation of the azabicyclo[3.2.1]octane core often requires high-pressure reactors to stabilize transition states, with solvents like acetonitrile or DMF improving reaction efficiency .
- Coupling : Linking the benzo[b]thiophene moiety to the bicyclic system may involve palladium-catalyzed cross-coupling or nucleophilic substitution. Temperature control (e.g., 60–80°C) and inert atmospheres are critical to avoid side reactions .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-based complexes) can enhance enantiomeric purity. Chiral HPLC is recommended for post-synthesis validation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing bicyclic protons at δ 2.5–3.5 ppm) and confirms stereochemistry via coupling constants .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- X-ray Crystallography : Resolves absolute configuration, particularly for the (1R,5S) stereochemistry in the azabicyclo framework .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
Discrepancies in yield or activity often arise from:
- Reagent Purity : Trace impurities (e.g., residual Pd in cross-coupling) can alter outcomes. Use of scavenger resins or repeated recrystallization improves reproducibility .
- Biological Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or assay conditions (e.g., pH, temperature) require standardization. Meta-analysis of published IC₅₀ values with statistical weighting is advised .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers, affecting activity. Solvent screening via DOE (Design of Experiments) is recommended .
Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) against neurological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with dopamine or serotonin receptors, focusing on the bicyclic core’s fit into hydrophobic pockets .
- In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) quantify affinity. Include negative controls with truncated analogs (e.g., removing the benzo[b]thiophene group) to isolate pharmacophore contributions .
- Metabolic Stability : LC-MS/MS tracks hepatic clearance in microsomal assays. Substituent modifications (e.g., fluorination of the phenyl ring) can enhance metabolic resistance .
Q. How can enantiomeric purity be maintained during scale-up synthesis for preclinical studies?
- Chiral Catalysts : Ru-(BINAP) complexes in asymmetric hydrogenation of intermediate ketones reduce racemization .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures stereochemical integrity during critical steps like cyclization .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Methodological Notes
- Contradiction Management : Compare synthetic protocols from multiple sources (e.g., vs. 12) and validate via small-scale replication before scaling.
- Data Reproducibility : Document reaction parameters (e.g., exact solvent ratios, ramp rates) and share raw spectral data in open-access repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
